molecular formula C21H21FN2O2 B12140352 9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

Cat. No.: B12140352
M. Wt: 352.4 g/mol
InChI Key: FBQPDGXUDLHWTA-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolino[1,5-c][1,3]oxazine core fused with a cyclopentane ring. Key structural attributes include:

  • A 4-methoxy substituent on the benzoxazine moiety, which enhances solubility and influences steric interactions.
  • A spiro junction at position 6, connecting the benzoxazine system to a cyclopentane ring, conferring conformational rigidity .

Properties

Molecular Formula

C21H21FN2O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H21FN2O2/c1-25-19-6-4-5-16-18-13-17(14-7-9-15(22)10-8-14)23-24(18)21(26-20(16)19)11-2-3-12-21/h4-10,18H,2-3,11-13H2,1H3

InChI Key

FBQPDGXUDLHWTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Spiro Ring Key Properties/Activities References
9-(4-Fluorophenyl)-4-methoxyspiro[...]cyclopentane (Target) C₂₂H₂₁FN₂O₂ 380.42 4-Fluorophenyl, 4-methoxy Cyclopentane N/A (No bioactivity data provided)
2′-(4-Chlorophenyl)-7′-methoxyspiro[...]cyclohexane (Analog 1) C₂₂H₂₁ClN₂O₂ 392.87 4-Chlorophenyl, 7-methoxy Cyclohexane Higher lipophilicity (Cl vs. F)
9′-Chloro-2′-(4-methylphenyl)spiro[...]cyclopentane (Analog 2) C₂₂H₂₁ClN₂O 380.87 4-Methylphenyl, 9′-chloro Cyclopentane Enhanced steric bulk (methyl group)
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenylspiro[...] (Analog 3) C₃₁H₂₅ClN₂O₃ 517.00 4-Chlorobenzyloxy, 7-methoxy, 2-phenyl Cyclopentane Extended π-system (additional phenyl)
2-(4-Substitutedphenyl)spiro[...]indolin-2'-one (Analog 4) C₂₈H₂₂ClN₃O₃ 484.95 4-Substituted phenyl, indolin-2'-one Cyclopentane Antimicrobial activity (MIC: 50–250 µg/mL)

Key Comparative Insights

  • Spiro Ring Size : Analog 1 uses a cyclohexane ring instead of cyclopentane, which may reduce ring strain but increase conformational flexibility, affecting binding affinity in biological systems .
  • Substituent Position : The 7-methoxy group in Analog 1 vs. the 4-methoxy in the target compound alters electronic distribution; para-substitution (target) may enhance resonance stabilization compared to meta (Analog 1) .
  • Bioactivity : Analog 4, featuring an indolin-2'-one moiety, demonstrates antimicrobial activity (MIC 50 µg/mL for bacteria), suggesting that spirocyclic systems with polar substituents (e.g., hydroxyl, ketone) may enhance bioactivity . In contrast, the target compound lacks reported pharmacological data.
  • Synthetic Complexity : Analog 3’s 4-chlorobenzyloxy and phenyl groups require multi-step synthesis (e.g., Williamson etherification), whereas the target compound’s simpler substituents (fluoro, methoxy) may streamline synthesis .

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